molecular formula C12H17N B13534552 (2-(4-Ethylphenyl)cyclopropyl)methanamine

(2-(4-Ethylphenyl)cyclopropyl)methanamine

Cat. No.: B13534552
M. Wt: 175.27 g/mol
InChI Key: ZFTAIGQLZUTXHM-UHFFFAOYSA-N
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Description

(2-(4-Ethylphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17N It consists of a cyclopropyl group attached to a methanamine moiety, with a 4-ethylphenyl substituent on the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Ethylphenyl)cyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor, followed by amination. One common method is the reaction of 4-ethylbenzyl chloride with cyclopropylmagnesium bromide to form the corresponding cyclopropyl derivative. This intermediate is then treated with ammonia or an amine source to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are selected to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(4-Ethylphenyl)cyclopropyl)methanamine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into various amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Chemistry: (2-(4-Ethylphenyl)cyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(4-Ethylphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • (2-(4-Chlorophenyl)cyclopropyl)methanamine
  • (2-(4-Methylphenyl)cyclopropyl)methanamine
  • (2-(4-Fluorophenyl)cyclopropyl)methanamine

Comparison: (2-(4-Ethylphenyl)cyclopropyl)methanamine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct pharmacological properties and synthetic utility.

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

[2-(4-ethylphenyl)cyclopropyl]methanamine

InChI

InChI=1S/C12H17N/c1-2-9-3-5-10(6-4-9)12-7-11(12)8-13/h3-6,11-12H,2,7-8,13H2,1H3

InChI Key

ZFTAIGQLZUTXHM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CC2CN

Origin of Product

United States

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